(5E)-2-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-2-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE typically involves multi-step organic reactions. Common starting materials include 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, and thiophene-2-carbaldehyde. The synthesis may involve condensation reactions, cyclization, and subsequent modifications under controlled conditions such as temperature, pH, and the use of catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (4E)-2-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, compounds like (4E)-2-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE are explored for their therapeutic potential. They may be developed into drugs for treating various diseases.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4E)-2-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives with different substituents. Examples include:
- 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole
- 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)-4-(thiophen-2-yl)-1H-imidazole
Uniqueness
The uniqueness of (4E)-2-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE lies in its specific combination of substituents, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H15ClN2O2S |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
(5E)-2-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-(thiophen-2-ylmethylidene)imidazol-4-one |
InChI |
InChI=1S/C21H15ClN2O2S/c1-26-17-10-8-16(9-11-17)24-20(14-4-6-15(22)7-5-14)23-19(21(24)25)13-18-3-2-12-27-18/h2-13H,1H3/b19-13+ |
InChI Key |
IQNNFVYOFUEOFL-CPNJWEJPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=N/C(=C/C3=CC=CS3)/C2=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NC(=CC3=CC=CS3)C2=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.